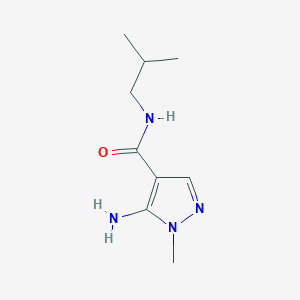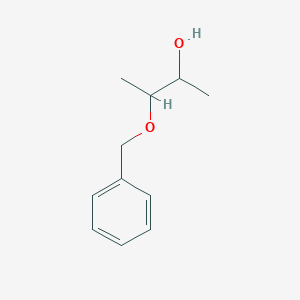
2-Amino-2-(4-chloro-2-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid is a derivative of acetic acid where the acetic acid moiety is substituted with an amino group and a 4-chloro-2-methylphenyl group. This structure suggests potential biological activity, which is a common trait among its analogs, as seen in the studies of similar compounds that exhibit anti-inflammatory and immunosuppressive properties .
Synthesis Analysis
The synthesis of related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, involves multiple steps, including condensation, reduction, and hydrolysis reactions . These processes yield various derivatives, which are then tested for their biological activities. The synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a compound with a similar structure, involves amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, indicating a complex synthetic route that could be analogous to the synthesis of 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectral analysis, including IR, ^1H-NMR, ^13C-NMR, and MS data . These techniques ensure the correct identification of the synthesized compounds and their intermediates, which is crucial for understanding the relationship between the structure and the observed biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse. For instance, Schiff bases are formed through condensation reactions and can be further reduced to amino esters . These esters can undergo selective hydrolysis to yield the corresponding amino acids. Additionally, some Schiff bases can react with sodium bisulphite to form alpha-sulphoderivatives . These reactions highlight the reactivity of the functional groups present in the molecule and their importance in the synthesis of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through their synthesis and subsequent analysis. The stability of the compounds under basic conditions, as well as their reactivity towards different reagents, is a key aspect of their characterization . The solubility, melting points, and other physical properties are not explicitly mentioned in the provided papers but are typically assessed during the synthesis and purification stages.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Antimalarial Activity 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid has been studied for its chemical synthesis and potential antimalarial activity. A study involved the synthesis of compounds related to this chemical, which demonstrated promising antimalarial properties against Plasmodium berghei in mice and demonstrated excellent activity against resistant strains of the parasite. This research underlines the potential of this chemical and its derivatives in the development of new antimalarial agents (Werbel et al., 1986).
Metabolic Studies Understanding the metabolism of compounds related to 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid is crucial. A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, providing insights into the metabolic pathways of such compounds. These findings are crucial for comprehending the pharmacokinetics and potential therapeutic applications of related compounds (Kanamori et al., 2002).
Therapeutic Research and Applications
Inflammatory Diseases Research has explored the therapeutic potential of compounds structurally related to 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid. For instance, a study synthesized and evaluated an azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid for treating ulcerative colitis. The results indicated that these compounds could be effective for treating inflammatory bowel diseases, suggesting potential therapeutic applications for related compounds (Jilani et al., 2013).
Biochemical and Pharmacological Research
Bioavailability and Metabolism Understanding the bioavailability and metabolism of compounds is crucial for their potential therapeutic use. For instance, a study on chlorogenic acid, a compound structurally related to 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid, emphasized the significance of gut microflora in metabolizing dietary polyphenols. This research highlights the complexity of metabolism and bioavailability concerning the dietary intake of such compounds and their potential health impacts (Gonthier et al., 2003).
Anticonvulsant Properties Exploring the pharmacological properties of compounds can lead to the development of new drugs. A study synthesized and tested alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, related to 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid, for anticonvulsant activity. This research is a step towards understanding how structural modifications of such compounds can influence their therapeutic potential, particularly in treating convulsions (Hamor & Farraj, 1965).
Propiedades
IUPAC Name |
2-amino-2-(4-chloro-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOCVWCRIQFZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-chloro-2-methylphenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
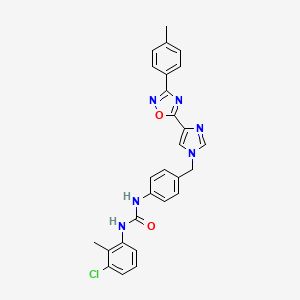
![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)

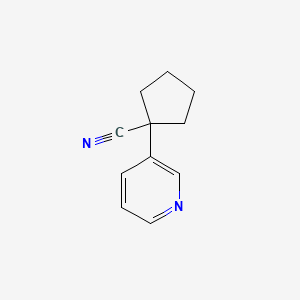
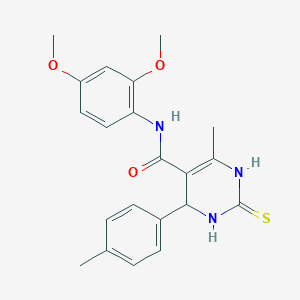
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
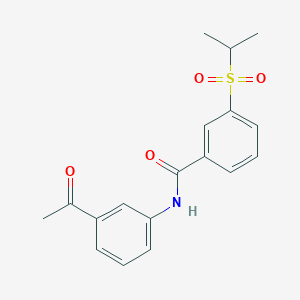
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)

